molecular formula C6H10N2O2 B173579 Glycine, N-2-pyrrolidinylidene- CAS No. 113561-30-1

Glycine, N-2-pyrrolidinylidene-

Cat. No.: B173579
CAS No.: 113561-30-1
M. Wt: 142.16 g/mol
InChI Key: AGVKQUSRKNOGRP-UHFFFAOYSA-N
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Description

Glycine, N-2-pyrrolidinylidene-, also known as Glycine, N-2-pyrrolidinylidene-, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-2-pyrrolidinylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-2-pyrrolidinylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Glycine, N-2-pyrrolidinylidene-, a derivative of glycine, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Glycine and Its Derivatives

Glycine, the simplest amino acid, plays a crucial role in various biological processes. Its derivatives, particularly those with modifications such as N-2-pyrrolidinylidene-, have been studied for their enhanced biological activities. The pyrrolidine ring structure may contribute to unique pharmacological effects, making these compounds of interest in medicinal chemistry.

Mechanisms of Biological Activity

  • G-Protein Coupled Receptor Activation : Research indicates that glycine derivatives can activate G-protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways. This activation can lead to various physiological responses, including anti-inflammatory effects and modulation of pain perception .
  • Antinociceptive and Anti-inflammatory Effects : Glycine conjugates have demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
  • Antiproliferative Activity : Certain glycine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-2-pyrrolidinylidene- can reduce cell viability in lung adenocarcinoma models (A549 cells), suggesting potential as anticancer agents .

Anticancer Activity

A study evaluating the anticancer properties of several glycine derivatives found that compounds with structural modifications, including those containing the pyrrolidine moiety, showed promising cytotoxicity against cancer cell lines. Specifically, derivatives exhibited IC50 values indicating effective inhibition of cell growth in A549 cells while maintaining lower toxicity levels in non-cancerous cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of glycine derivatives. For example, certain compounds demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

Data Table: Biological Activities of Glycine Derivatives

Activity Mechanism Reference
AntinociceptiveGPCR Activation
Anti-inflammatoryCytokine Inhibition
AntiproliferativeCell Cycle Arrest
AntimicrobialInhibition of Multidrug-resistant Bacteria

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKQUSRKNOGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150469
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113561-30-1
Record name Glycine, N-2-pyrrolidinylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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